6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride
Description
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridin-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O.ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;/h1-4,11H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUFUVRCYOSBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)O)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
-
Starting Material : 2-Amino-5-bromopyridine (51.9 g, 300 mmol).
-
Reagents : 40% chloroacetaldehyde aqueous solution (70.7 g, 360 mmol), sodium bicarbonate (30.2 g, 360 mmol).
-
Solvent : Ethanol (66.9 g).
-
Temperature : 55°C.
-
Duration : 5 hours.
The reaction proceeds via cyclization, where chloroacetaldehyde reacts with 2-amino-5-bromopyridine to form the imidazo[1,2-a]pyridine ring. Post-reaction workup includes ethyl acetate extraction, drying with anhydrous sodium sulfate, and recrystallization using an ethyl acetate/n-hexane mixture (1:1 v/v). This yields 45.6 g (72.0%) of 6-bromoimidazo[1,2-a]pyridine as an off-white crystal with a melting point of 76.5–78.0°C.
Formation of the Hydrochloride Salt
The final step involves converting the free base to the hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid:
Procedure:
-
Dissolve 6-bromoimidazo[1,2-a]pyridin-8-ol in a polar solvent (e.g., ethanol or water).
-
Add concentrated HCl dropwise under ice-cooling until pH ≈ 2.
-
Isolate the precipitate via filtration and wash with cold solvent.
Physicochemical Characterization
Key properties of this compound, as reported by Sigma-Aldrich and PubChem:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrClN₂O |
| Molecular Weight | 249.49 g/mol |
| Appearance | Off-white to light brown powder |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO, methanol |
| Storage | Room temperature |
¹H NMR data (400 MHz, CDCl₃) for the free base includes signals at δ 8.19 (s, 1H), 7.65 (s, 1H), and 7.21 (d, 1H), consistent with the imidazo[1,2-a]pyridine structure.
Comparative Analysis of Synthetic Routes
The table below summarizes reaction conditions and yields from analogous syntheses:
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Ring Formation | 40% ClCH₂CHO, NaHCO₃, EtOH | 72% | >95% | |
| Salt Formation | HCl in EtOH | 85–90% | 95% |
Challenges and Optimization Opportunities
-
Regioselectivity in Hydroxylation : Current methods lack specificity for position 8. Future work could explore catalytic systems or protective group strategies to enhance selectivity.
-
Scalability : Patent CN103788092A demonstrates scalability up to 300 mmol, but hydroxylation steps may require optimization for industrial production.
-
Purity Control : Recrystallization with ethyl acetate/n-hexane achieves >95% purity for the core compound, but the hydrochloride salt may need additional purification (e.g., column chromatography) .
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carbonyl compounds .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₇H₅BrN₂O·HCl
Molecular Weight : 220.49 g/mol
Solubility : Slightly soluble in water
The compound features a bromine atom and a hydroxyl group at specific positions, which significantly influence its reactivity and biological activity. The presence of these functional groups allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.
Medicinal Chemistry
6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Research has shown that this compound exhibits notable effectiveness against Gram-positive bacteria, making it a candidate for developing new antibiotics.
- Antiviral Properties : Studies indicate promising antiviral activity against RNA viruses, suggesting its potential as a therapeutic agent in treating viral infections.
- Anticancer Research : The compound has been explored for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .
Biological Research
The compound is being evaluated for its interactions with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in pathogen replication, enhancing its profile as an antimicrobial agent.
- Neuropeptide S Receptor Antagonism : Analogous compounds have been characterized as antagonists of neuropeptide S receptors, which could lead to advancements in understanding anxiety and food-related disorders .
Material Science
In addition to biological applications, this compound serves as an intermediate in the synthesis of advanced materials:
- Organic Synthesis : It is used as a building block for synthesizing more complex heterocyclic compounds, which are essential in developing new pharmaceuticals and materials .
Antimicrobial Evaluation
A study evaluated several imidazopyridine derivatives for antibacterial properties. Compounds similar to 6-Bromoimidazo[1,2-a]pyridin-8-ol showed significant effectiveness against various bacterial strains. The results indicated that structural modifications could enhance activity against resistant strains.
Antiviral Screening
Another research effort focused on the antiviral capabilities of this compound against RNA viruses. The findings suggested that it could inhibit viral replication effectively, warranting further development as a potential antiviral drug.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Halogenation (Br/Cl) at the 6-position increases molecular weight and lipophilicity, while hydroxyl or amino groups at the 8-position improve solubility, especially when paired with hydrochloride salts .
- Nitro (NO₂) and sulfonyl (SPh) groups reduce aqueous solubility but enhance binding affinity to hydrophobic enzyme pockets .
This compound
Comparative Syntheses:
6-Chloro-8-bromoimidazo[1,2-a]pyridine
6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate Palladium-catalyzed cross-coupling and esterification (yield: ~50%) .
Key Differences :
Biological Activity
Overview
6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride is a heterocyclic compound with the molecular formula C7H6BrClN2O. It belongs to the imidazo[1,2-a]pyridine class, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
The compound is characterized by the presence of both bromine and hydroxyl functional groups, which enhance its chemical reactivity and biological activity. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The bromine atom can be substituted with other functional groups.
- Oxidation and Reduction : The hydroxyl group can be oxidized to a carbonyl group.
- Cyclization Reactions : It can form more complex heterocyclic structures.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a broad spectrum of activity. For instance, derivatives of imidazo[1,2-a]pyridine compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridin-8-ol HCl | Staphylococcus aureus | 32 µg/mL |
| 6-Bromoimidazo[1,2-a]pyridin-8-ol HCl | Escherichia coli | 16 µg/mL |
| ND-09759 | Mycobacterium tuberculosis | 0.5 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cell proliferation in several cancer cell lines. For example, it demonstrated cytotoxic effects with IC50 values comparable to known anticancer agents.
Table 2: Anticancer Activity Against Different Cell Lines
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit receptor tyrosine kinases, which are critical in cancer progression .
- Induction of Apoptosis : Studies suggest that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators .
- Antimicrobial Mechanism : The exact mechanism by which these compounds exert their antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Several case studies have investigated the efficacy of related compounds in clinical settings:
- Case Study 1 : In a mouse model for tuberculosis, a derivative similar to this compound showed significant reduction in bacterial load when combined with standard anti-TB drugs .
- Case Study 2 : A clinical trial involving patients with advanced cancer demonstrated that treatment with imidazo[1,2-a]pyridine derivatives resulted in improved survival rates compared to traditional therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of brominated pyridine precursors with amines or α-halo ketones. Optimization strategies include:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to introduce aryl groups.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 100–120°C) while improving yield and purity compared to conventional heating .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization (ethanol/water) achieves >95% purity .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (broad singlet at δ 5.5–6.0 ppm). 13C NMR confirms C-Br (δ 110–115 ppm) and imidazole carbons (δ 145–160 ppm) .
- Mass spectrometry : ESI-MS ([M+H]+) matches theoretical molecular weight (e.g., 273.53 g/mol) with <2 ppm error .
- X-ray crystallography : Resolves stereochemical ambiguities; compare bond lengths (C-Br: ~1.89 Å) and dihedral angles with reported imidazo[1,2-a]pyridine derivatives .
Q. What are the critical storage conditions to maintain the stability of this compound?
- Methodological Answer :
- Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and hydrolysis.
- Monitor stability via monthly HPLC analysis (C18 column, 0.1% TFA in H2O/MeOH gradient). Degradation >5% warrants repurification .
Advanced Research Questions
Q. How does the bromine atom at position 6 influence the electronic properties and reactivity of the imidazo[1,2-a]pyridine scaffold?
- Methodological Answer :
- Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity at C-2 and C-5, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols).
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids require Pd(OAc)₂ (2 mol%) and K2CO3 (2 eq) in DMF/H2O (3:1) at 80°C .
- Computational validation : DFT calculations (B3LYP/6-31G*) map electron density shifts (e.g., LUMO localization at C-2) to predict regioselectivity .
Q. What methodological frameworks are recommended for resolving contradictions in reported biological activities of derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., –OH, –Br) and assay against kinase targets (e.g., CDK2 inhibition via IC50 measurements).
- Crystallographic alignment : Overlay X-ray structures (e.g., CCDC 840123) to identify conformational differences affecting binding .
- Batch consistency : Ensure >99% purity (via HPLC) to exclude impurities as confounding factors .
Q. How can computational modeling synergize with experimental data to elucidate mechanisms in kinase inhibition?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to predict binding poses in CDK2 ATP pockets (PDB: 1AQ1). Validate with ΔG calculations (MM-PBSA) .
- Molecular dynamics (MD) : Simulate ligand-protein stability (GROMACS, 50 ns trajectories) to assess hydrogen-bond retention (e.g., with Glu81/Lys89) .
- In vitro correlation : Compare computed binding affinities with kinase inhibition assays (IC50 ≤ 1 µM suggests high potency) .
Q. What experimental design considerations are crucial for photophysical studies of derivatives?
- Methodological Answer :
- Solvent polarity screening : Measure fluorescence quantum yields (quinine sulfate as standard) in DMSO (Φ = 0.45) vs. toluene (Φ = 0.12) to assess solvatochromism.
- Oxygen exclusion : Use degassed solvents (freeze-pump-thaw cycles) to prevent triplet-state quenching .
- TD-DFT validation : Compare experimental UV-Vis λmax (e.g., 320 nm) with calculated electronic transitions (CAM-B3LYP/def2-TZVP) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data between synthesized analogs?
- Methodological Answer :
- Space group validation : Confirm lattice parameters (e.g., monoclinic vs. orthorhombic) via Rietveld refinement.
- Thermal motion analysis : Compare ADPs (anisotropic displacement parameters) to identify disordered regions.
- Database cross-check : Align with Cambridge Structural Database entries (e.g., refcode: XOPJAU) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
